molecular formula C8H13BrClN3 B1377947 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride CAS No. 1375069-08-1

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride

Cat. No. B1377947
CAS RN: 1375069-08-1
M. Wt: 266.56 g/mol
InChI Key: XUEJTWRHSYRZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, also known as 3-BPP-HCl, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5, or PDE5, which is responsible for the breakdown of the important signaling molecule cGMP. As such, it has been used in a variety of experiments to study the effects of cGMP on various cellular processes.

Scientific Research Applications

Synthesis of Bioactive Molecules

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride: is a valuable intermediate in the synthesis of various bioactive molecules. Its incorporation into larger structures is crucial for the development of new pharmaceuticals, particularly those targeting neurological disorders. The piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets .

Development of Agrochemicals

This compound is also used in the design of agrochemicals. The bromopyrazolyl group can act as a building block for the synthesis of herbicides and pesticides. Its reactivity allows for the creation of compounds that are selective in their action, minimizing harm to non-target species .

Material Science Research

In material science, 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride can be used to modify the properties of polymers and resins. By incorporating this compound, researchers can alter the thermal stability, rigidity, and other physical properties of materials .

Chemical Synthesis Methodology

This compound plays a role in the development of new chemical synthesis methodologies. It can be used in various organic transformations, such as cyclization reactions, to produce novel cyclic compounds with potential applications in different fields of chemistry .

Catalysis

The bromopyrazolyl group of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride can act as a ligand in catalysis. It can form complexes with metals and facilitate various catalytic processes, including those important in industrial chemical production .

Biological Studies

As a research chemical, it is used in biological studies to probe the function of enzymes and receptors. The compound can be tagged with radioactive isotopes or fluorescent markers to track its distribution and interaction within biological systems .

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEJTWRHSYRZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride

CAS RN

1375069-08-1
Record name Piperidine, 3-(4-bromo-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Reactant of Route 6
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.